

Technical Support Center: Overcoming Resistance to Glutaminase C-IN-1 (CB-839)

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Compound of Interest		
Compound Name:	Glutaminase C-IN-1	
Cat. No.:	B1671598	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding resistance to the glutaminase inhibitor, **Glutaminase C-IN-1** (CB-839, also known as Telaglenastat).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CB-839?

CB-839 is a potent, selective, and orally bioavailable small-molecule inhibitor of glutaminase 1 (GLS1).[1][2] GLS1 is a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate.[3] This reaction is a critical step in glutaminolysis, a metabolic pathway that provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle, as well as building blocks for the synthesis of amino acids, nucleotides, and the antioxidant glutathione.[1] [4] By inhibiting GLS1, CB-839 depletes downstream metabolites, impairs mitochondrial respiration and ATP production, and increases oxidative stress, ultimately leading to decreased cell proliferation and, in some cases, cell death.[1][5]

Q2: My cancer cell line is showing resistance to CB-839. What are the common molecular mechanisms of resistance?

Resistance to CB-839 is often multifactorial and typically involves metabolic reprogramming that allows cancer cells to bypass their dependence on glutaminolysis. Key mechanisms include:



- Pyruvate Anaplerosis: Resistant cells can utilize extracellular pyruvate to replenish TCA cycle intermediates, thereby compensating for the block in glutamine metabolism.[6] This mechanism is dependent on the expression of monocarboxylate transporters (MCTs) like MCT1.[6]
- Upregulation of Pyruvate Carboxylase (PC): PC is an enzyme that converts pyruvate into
 oxaloacetate, a key TCA cycle intermediate. Elevated levels of PC have been observed in
 CB-839-resistant multiple myeloma cells and can lessen the dependence on glutamine.[3][7]
- Increased Glycolysis: Cancer cells can upregulate glycolysis to generate ATP and biosynthetic precursors, compensating for the reduced mitochondrial function caused by CB-839.[1]
- GLS1 Isoform Switching: In prostate cancer, resistance to androgen deprivation therapy can be associated with a switch from the androgen receptor-dependent KGA isoform of GLS1 to the more enzymatically potent and androgen-independent GAC isoform.[8] Cells expressing the GAC isoform may exhibit differential sensitivity to CB-839.[8]
- Upregulation of Asparagine Synthetase (ASNS): Increased ASNS activity can help cells
 overcome glutaminase inhibition by regulating the uptake of other amino acids and
 supporting protein and nucleotide synthesis.[7]
- Enhanced Autophagy: CB-839 can induce autophagy in some cell lines. While this can be a mechanism of cell death, it can also act as a survival mechanism for some cancer cells.[1]

Troubleshooting Guide

Issue 1: Decreased sensitivity or acquired resistance to CB-839 in vitro.

This is a common challenge. The following steps can help you investigate and potentially overcome this issue.

Troubleshooting Steps:

 Confirm Target Engagement: Verify that CB-839 is effectively inhibiting glutaminase in your cell line.



- Experiment: Measure intracellular glutamate and glutamine levels.
- Expected Outcome: CB-839 treatment should lead to a significant decrease in intracellular glutamate and an accumulation of intracellular glutamine.[1][9]
- Assess for Metabolic Reprogramming:
 - Hypothesis 1: Pyruvate Anaplerosis.
 - Experiment: Culture cells in pyruvate-free medium and assess their sensitivity to CB-839.
 - Expected Outcome: If cells are relying on pyruvate anaplerosis, their sensitivity to CB-839 should increase in pyruvate-free conditions.[6]
 - Further Investigation: Measure the expression of MCT1 (gene name SLC16A1) via qPCR or western blot. High MCT1 expression may correlate with pyruvate-dependent resistance.[6]
 - Hypothesis 2: Upregulated Glycolysis.
 - Experiment: Perform a Seahorse XF Glycolysis Stress Test.
 - Expected Outcome: Resistant cells may exhibit a higher glycolytic rate compared to sensitive cells, especially under CB-839 treatment.[1]
 - Hypothesis 3: Increased Pyruvate Carboxylase (PC) expression.
 - Experiment: Measure PC mRNA and protein levels via qPCR and western blot.
 - Expected Outcome: Elevated PC expression may be observed in resistant cells.[3][7]
- Explore Combination Therapies: Based on the identified resistance mechanism, consider rational combination strategies.
 - If Pyruvate Anaplerosis is suspected:

Troubleshooting & Optimization





- Strategy: Combine CB-839 with an MCT1 inhibitor, such as AZD3965, to block pyruvate uptake.[6]
- If cells show increased reliance on other survival pathways:
 - Strategy: In Chronic Lymphocytic Leukemia (CLL), combining CB-839 with the BCL-2 inhibitor venetoclax or the MCL-1 inhibitor AZD-5991 has shown synergistic effects.[1]
 - Strategy: In Multiple Myeloma, proteasome inhibitors like carfilzomib can synergize with CB-839 by enhancing ER stress.[10]
 - Strategy: For tumors with mTOR pathway activation, combination with an mTOR inhibitor may be effective.[11][12]
- To enhance immune-mediated killing:
 - Strategy: In melanoma and other immunogenic tumors, combining CB-839 with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) can improve T-cell function and anti-tumor activity.[13]

Quantitative Data Summary



Cell Line	Cancer Type	CB-839 IC50 (μM)	Effect of Pyruvate on IC50	Reference
HCC1806	Triple-Negative Breast Cancer	~0.01 - 0.1	Not specified	[2]
MDA-MB-231	Triple-Negative Breast Cancer	~0.1 - 1	Not specified	[2]
T47D	Breast Cancer (ER+)	>10	Not specified	[2]
Hs578T	Triple-Negative Breast Cancer	1.2 ± 0.2	Increased to 3.3 ± 0.4 with 1 mM pyruvate	[6]
PC3	Prostate Cancer (Androgen- Indep.)	0.481	Not specified	[8]
LNCaP	Prostate Cancer (Androgen-Dep.)	>1	Not specified	[8]
MM.1S BzR	Multiple Myeloma (Bortezomib- Res.)	Lower than parental	Not specified	[10]
U266 BzR	Multiple Myeloma (Bortezomib- Res.)	Lower than parental	Not specified	[10]

Key Experimental Protocols Protocol 1: Cell Viability Assay to Determine CB-839 IC50



- Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000 5,000 cells/well). Allow cells to adhere overnight.
- Drug Treatment: Prepare a serial dilution of CB-839 in culture medium. Remove the existing medium from the wells and add 100 μL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Viability Assessment: Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or perform an MTS assay according to the manufacturer's instructions.
- Data Analysis: Normalize the luminescence or absorbance readings to the vehicle control.
 Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis in software like GraphPad Prism.

Protocol 2: Western Blot for Pyruvate Carboxylase (PC) Expression

- Cell Lysis: Treat cells with CB-839 or vehicle for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against PC (and a loading control like β-actin or GAPDH) overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

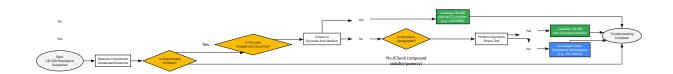
Protocol 3: Seahorse XF Mito Stress Test



- Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
- Drug Treatment: Treat cells with CB-839 or vehicle for the desired duration (e.g., 24 hours).
- Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate in a non-CO2 incubator at 37°C.
- Mito Stress Test: Load the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A. Calibrate the Seahorse XF analyzer and perform the Mito Stress Test assay.
- Data Analysis: The assay will measure the oxygen consumption rate (OCR). The key parameters to analyze are basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[1]

Visualizations

Caption: CB-839 mechanism of action and resistance pathways.



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Caption: Troubleshooting workflow for CB-839 resistance.



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